molecular formula C23H33Cl2N3O2 B14345856 6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride CAS No. 102489-54-3

6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride

Katalognummer: B14345856
CAS-Nummer: 102489-54-3
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: OWGLUEIRSNIQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, diethylaminoethyl, phenoxyethyl, and acetotoluidide moieties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of diethylaminoethyl and phenoxyethyl groups through nucleophilic substitution reactions. The final step often involves the acetylation of the toluidide moiety under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide
  • 2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
  • 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-toluidide hydrochloride

Uniqueness

6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

102489-54-3

Molekularformel

C23H33Cl2N3O2

Molekulargewicht

454.4 g/mol

IUPAC-Name

2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-phenoxyethyl)amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C23H32ClN3O2.ClH/c1-4-26(5-2)14-15-27(16-17-29-20-11-7-6-8-12-20)18-22(28)25-23-19(3)10-9-13-21(23)24;/h6-13H,4-5,14-18H2,1-3H3,(H,25,28);1H

InChI-Schlüssel

OWGLUEIRSNIQKI-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCN(CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.